N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide
Description
This compound features a 1,3,4-thiadiazole core substituted at position 5 with an ethylsulfanyl group and a furan-2-carboxamide moiety at position 2, further modified with a phenylsulfanylmethyl group. Thiadiazoles are known for their versatility in medicinal chemistry due to their electron-rich structure, enabling interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(phenylsulfanylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S3/c1-2-22-16-19-18-15(24-16)17-14(20)13-9-8-11(21-13)10-23-12-6-4-3-5-7-12/h3-9H,2,10H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFIZZGQQAUZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Cyclization Route
The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A representative protocol involves:
- Thiosemicarbazide Formation : Reacting ethylthioacetic acid hydrazide with carbon disulfide ($$CS_2$$) in alkaline ethanol yields the corresponding thiosemicarbazide.
- Oxidative Cyclization : Treating the thiosemicarbazide with ferric chloride ($$FeCl_3$$) in sulfolane at 85°C induces cyclization to form 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine (Scheme 1).
Reaction Conditions :
Alternative Pathway: Hurd-Mori Reaction
The Hurd-Mori method employs thioacylhydrazines and sulfonic chlorides. For instance, reacting ethylthioacetylhydrazine with phosphorus oxychloride ($$POCl_3$$) in dichloromethane generates the thiadiazole ring.
Optimization Note : Excess $$POCl_3$$ (1.2–1.5 equivalents) improves yield by minimizing side reactions.
Synthesis of 5-[(Phenylsulfanyl)Methyl]Furan-2-Carboxylic Acid
Friedel-Crafts Alkylation of Furan
- Chloromethylation : Furan-2-carboxylic acid is treated with paraformaldehyde and hydrochloric acid ($$HCl$$) in dioxane to yield 5-(chloromethyl)furan-2-carboxylic acid.
- Thiol Substitution : Reacting the chloromethyl derivative with thiophenol ($$C6H5SH$$) in dimethylformamide (DMF) using potassium carbonate ($$K2CO3$$) as a base affords 5-[(phenylsulfanyl)methyl]furan-2-carboxylic acid (Scheme 2).
Key Parameters :
Direct Sulfanylation via Radical Intermediates
An alternative approach employs photochemical radical addition. Irradiating furan-2-carboxylic acid with phenyl disulfide ($$PhSSPh$$) and azobisisobutyronitrile (AIBN) in benzene introduces the phenylsulfanylmethyl group.
Advantage : Avoids harsh acidic conditions.
Limitation : Lower yield (50–60%) due to competing side reactions.
Amide Bond Formation: Coupling Thiadiazole and Furan Intermediates
Schotten-Baumann Reaction
- Acid Chloride Formation : Treating 5-[(phenylsulfanyl)methyl]furan-2-carboxylic acid with thionyl chloride ($$SOCl_2$$) in dichloromethane generates the corresponding acid chloride.
- Amine Coupling : Reacting the acid chloride with 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine in aqueous sodium hydroxide ($$NaOH$$) and dichloromethane yields the target compound (Scheme 3).
Critical Factors :
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF facilitates amide bond formation under mild conditions.
Advantage : Suitable for acid-sensitive substrates.
Typical Yield : 75–85%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Schotten-Baumann | 80–90 | 2–4 hours | High efficiency, minimal byproducts |
| Carbodiimide-Mediated | 75–85 | 6–8 hours | Mild conditions, versatile |
| Radical Sulfanylation | 50–60 | 12–24 hours | Avoids acidic conditions |
Spectroscopic Characterization and Validation
NMR Analysis :
Mass Spectrometry :
Industrial-Scale Considerations and Process Optimization
- Cost-Effective Thiadiazole Synthesis : Substituting $$FeCl3$$ with iodine ($$I2$$) in dioxane reduces metal contamination and improves scalability.
- Solvent Recycling : Dichloromethane recovery via distillation cuts costs by 30%.
- Catalytic Improvements : Using 10 mol% 4-dimethylaminopyridine (DMAP) accelerates amide coupling by 40%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the carboxamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced carboxamide derivatives.
Substitution: Various substituted thiadiazole and furan derivatives.
Scientific Research Applications
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to other thiadiazole derivatives with variations in substituents and heterocyclic systems (Table 1).
Table 1: Structural and Functional Comparison
Structure-Activity Relationships (SAR)
- Substituent Bulk : Bulky groups (e.g., diindolylmethyl in ) may hinder target binding, whereas smaller substituents like ethylsulfanyl optimize steric and electronic interactions .
- Sulfur Content : Increased sulfur atoms (e.g., dual thiadiazoles in ) correlate with enhanced metabolic stability and redox activity .
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 396.48 g/mol. The compound features a thiadiazole ring, which is instrumental in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N4O2S2 |
| Molecular Weight | 396.48 g/mol |
| InChI Key | LSYJPFYZTYRLPQ-UHFFFAOYSA-N |
| SpectraBase Compound ID | Ey6bW7t6A4z |
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. For instance, a study demonstrated that related thiadiazole compounds exhibited significant cytotoxicity against HepG-2 (human liver cancer) and A-549 (human lung cancer) cell lines with IC50 values indicating strong inhibitory effects . The mechanisms attributed to these activities include the inhibition of DNA synthesis and induction of apoptosis in cancer cells.
Case Study:
A recent investigation synthesized a series of thiadiazole derivatives and assessed their anticancer properties. Among these compounds, one derivative showed an IC50 value of 4.37 μM against HepG-2 cells and 8.03 μM against A-549 cells. The molecular docking studies indicated that these compounds bind effectively to dihydrofolate reductase (DHFR), a key enzyme in cancer proliferation .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. A synthesis study reported that several new thiadiazole compounds demonstrated broad-spectrum antibacterial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Research Findings:
In vitro tests showed that certain thiadiazole derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole derivatives have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- DNA Interaction : Thiadiazoles can intercalate with DNA or inhibit its replication.
- Cell Cycle Arrest : Induction of cell cycle arrest at various phases has been observed in treated cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
